3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

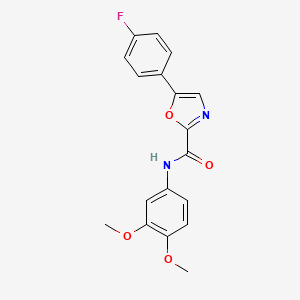

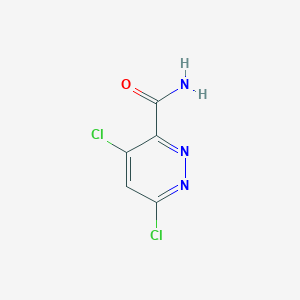

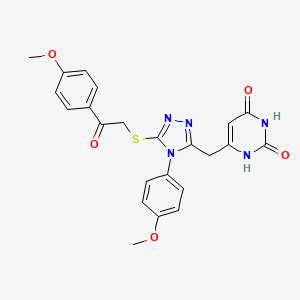

“3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It is derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of acid hydrazide with carboxylic acid, which eliminates a water molecule to form a hydrazide derivative. This derivative then reacts with phosphorus oxychloride .Molecular Structure Analysis

The molecular structure of “3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide” includes a 1,3,4-oxadiazole ring . The molecule has an empirical formula of C7H4ClN3S and a molecular weight of 197.64 .Chemical Reactions Analysis

The 1,3,4-oxadiazole ring in the compound is known to show various chemical and biological properties . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string is Clc1nsnc1-c2cccnc2 . The InChI is 1S/C7H4ClN3S/c8-7-6 (10-12-11-7)5-2-1-3-9-4-5/h1-4H .科学的研究の応用

Anti-Tubercular Activity

3-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide: has been investigated for its anti-tubercular potential. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the search for new therapeutic agents. Researchers have synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds from this series demonstrated significant anti-TB activity, with low inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. These findings suggest that this compound could be a promising lead for developing novel anti-TB drugs.

Pyrimidine Derivatives

The synthesis of pyrimidine-based compounds is an active area of research. 3-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide contains a pyrimidine moiety, which makes it relevant in this context. Researchers have explored its derivatives, such as benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate, for potential biological activities . These derivatives may exhibit diverse pharmacological effects, including antimicrobial, antiviral, or anticancer properties.

Scaffold for Drug Discovery

The pyrrolidine scaffold plays a crucial role in drug discovery due to its versatility and potential for diverse interactions with biological targets. 3-chloro-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can serve as a building block for designing novel compounds. For instance, the synthesis of 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives has been explored, highlighting the potential of this scaffold in drug development . Researchers investigate these derivatives for various biological activities, including enzyme inhibition, receptor binding, and cellular effects.

作用機序

The mechanism of action of 1,3,4-oxadiazole derivatives is diverse and depends on the specific derivative. They can inhibit various enzymes and proteins that contribute to cell proliferation . For example, they can inhibit telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .

Safety and Hazards

将来の方向性

The 1,3,4-oxadiazole scaffold has shown a wide variety of biological activities, particularly for cancer treatment . In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds . Therefore, future research could focus on the design of new 1,3,4-oxadiazole compounds with different biological profiles .

特性

IUPAC Name |

3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4O2/c15-11-3-1-2-10(8-11)12(20)17-14-19-18-13(21-14)9-4-6-16-7-5-9/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTGCGDTYKOWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)

![4-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B3013076.png)

![1-(Cyclopropylmethyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]aziridine](/img/structure/B3013086.png)